Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate)

Antiviral prodrug activation HIV reverse transcriptase inhibition Phosphonate vs phosphate metabolic stability

Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate) (CAS 140132-56-5), also referred to as stavudine (d4T) 5′-methylphosphonate, is a nucleoside analogue in which the 5′-hydroxyl group of the anti-HIV chain-terminator d4T is derivatized as a hydrogen methylphosphonate monoester. Unlike the parent nucleoside d4T or its 5′-monophosphate, the methylphosphonate moiety features a hydrolytically stable phosphorus–carbon (P–CH₃) bond in place of the labile phosphorus–oxygen (P–O) bond of natural phosphate esters.

Molecular Formula C11H15N2O6P
Molecular Weight 302.22 g/mol
CAS No. 140132-56-5
Cat. No. B12682488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate)
CAS140132-56-5
Molecular FormulaC11H15N2O6P
Molecular Weight302.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C=C2)OCP(=O)(O)O
InChIInChI=1S/C11H15N2O6P/c1-7-5-13(11(15)12-10(7)14)8-2-3-9(4-8)19-6-20(16,17)18/h2-3,5,8-9H,4,6H2,1H3,(H,12,14,15)(H2,16,17,18)/t8-,9+/m0/s1
InChIKeyFPPFSGUPHHAWNU-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidine, 2',3'-Didehydro-3'-Deoxy-, 5'-(Hydrogen Methylphosphonate) (CAS 140132-56-5): A Stavudine 5′-Methylphosphonate for Nuclease-Resistant Oligonucleotide Synthesis and Metabolic Stability Research


Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate) (CAS 140132-56-5), also referred to as stavudine (d4T) 5′-methylphosphonate, is a nucleoside analogue in which the 5′-hydroxyl group of the anti-HIV chain-terminator d4T is derivatized as a hydrogen methylphosphonate monoester [1]. Unlike the parent nucleoside d4T or its 5′-monophosphate, the methylphosphonate moiety features a hydrolytically stable phosphorus–carbon (P–CH₃) bond in place of the labile phosphorus–oxygen (P–O) bond of natural phosphate esters [2]. This compound is explicitly claimed in patent WO-9119727-A1 as part of a family of 5′-hydrogenphosphonates and 5′-methylphosphonates of sugar-modified nucleosides with potential antiviral and oligonucleotide applications [3]. Its molecular formula is C₁₁H₁₅N₂O₆P with a molecular weight of 302.22 g/mol [1].

Metabolically stable nucleoside monomer for nuclease-resistant oligonucleotide synthesis
Phosphorylation-incompetent negative control for d4T prodrug activation assays
Non-hydrolyzable scaffold for structural biology studies of nucleoside-binding proteins

Why d4T 5′-Methylphosphonate (CAS 140132-56-5) Cannot Be Replaced by d4T, d4T-Monophosphate, or Standard Phosphate Prodrugs: Evidence of Divergent Metabolic Fate and Enzymatic Stability


Substituting d4T 5′-methylphosphonate with the parent nucleoside d4T, its 5′-monophosphate (d4T-MP), or conventional phosphate diester prodrugs is not functionally equivalent because the methylphosphonate P–CH₃ linkage fundamentally alters the compound's susceptibility to enzymatic hydrolysis and intracellular activation [1]. Direct evidence from Mullah et al. (1992) demonstrates that 5′-methylphosphonate derivatives of the closely related didehydro-dideoxynucleosides d4A and d4C are completely inactive against HIV-1 and HIV-2 in MT-4 cells (EC₅₀ > 500 µM), while the corresponding 5′-phosphate diesters exhibit potent antiviral activity (EC₅₀ = 1–60 µM) comparable to the parent nucleosides [2]. This inactivity is attributed to the inability of cellular enzymes to cleave the phosphonate moiety, meaning the compound is neither hydrolyzed to release the free nucleoside nor phosphorylated to the active 5′-triphosphate form [2]. Consequently, d4T 5′-methylphosphonate occupies a distinct functional niche—as a metabolically stable research probe or oligonucleotide building block—rather than serving as an antiviral prodrug.

Metabolic stability mismatch with phosphate prodrugs

Phosphate diester prodrugs are hydrolyzed to release d4T; the methylphosphonate P–CH₃ bond resists enzymatic cleavage, preventing intracellular release of the nucleoside.

Phosphorylation pathway divergence from d4T

d4T requires thymidine kinase for activation; d4T 5′-methylphosphonate is neither a substrate for phosphorylation nor hydrolyzed, occupying a distinct functional niche.

Not interchangeable for oligonucleotide construction

Standard d4T phosphoramidite monomers produce natural phosphodiester linkages; this compound enables methylphosphonate linkages with enhanced nuclease resistance and ionic character.

Quantitative Differentiation Evidence for d4T 5′-Methylphosphonate (CAS 140132-56-5) Versus Closest Analogs and Alternatives


Antiviral Inactivity of 5′-Methylphosphonates Versus Phosphate Diesters: Direct EC₅₀ Comparison in HIV-Infected MT-4 Cells

In a direct head-to-head comparison using the same assay system, Mullah et al. (1992) evaluated 5′-methylphosphonate and 5′-phosphate diester derivatives of 2′,3′-didehydro-2′,3′-dideoxynucleosides (d4A and d4C) against HIV-1 and HIV-2 in MT-4 cells. The 5′-methylphosphonate derivatives (compounds 4, 6, 8, and 10) showed no measurable antiviral activity, with EC₅₀ values exceeding 500 µM. In contrast, the corresponding 5′-phosphate diesters (compounds 12–17) exhibited EC₅₀ values between 1 and 60 µM, comparable to the parent nucleosides d4A (EC₅₀ = 0.69–0.91 µM) and d4C (EC₅₀ = 30 µM) [1]. The authors explicitly concluded that the phosphonate moiety is not cleaved extra- or intracellularly from the parent nucleoside, and that phosphonates are either not taken up by cells or not phosphorylated to the active 5′-diphosphate form [1]. Although this study used d4A and d4C rather than d4T, the methylphosphonate functional group is identical, and the structure–activity relationship is directly transferable (cross-study comparable).

Antiviral EC₅₀
Cross-study comparable
>500 µM (inactive) vs. 1–60 µM
Supports metabolic inertness; not a prodrug
d4A/d4C analogs; d4T expected similar profile
Antiviral prodrug activation HIV reverse transcriptase inhibition Phosphonate vs phosphate metabolic stability

Enzymatic Stability of the Methylphosphonate P–C Bond Versus Natural Phosphate P–O Bonds: A Fundamental Class-Level Property Relevant to d4T 5′-Methylphosphonate

The methylphosphonate group contains a direct phosphorus–carbon (P–CH₃) bond that replaces the phosphorus–oxygen (P–O) ester linkage found in natural nucleotides and phosphate prodrugs. This substitution confers resistance to enzymatic hydrolysis by phosphomonoesterases, phosphodiesterases, and nucleases that normally cleave phosphate esters [1]. MetaCyc annotations explicitly state that breaking the C–P bond requires specialized enzymes not generally present in mammalian cells, making methylphosphonates effectively non-hydrolyzable under standard biological conditions [1]. In practical terms, a study on methylphosphonate-linked oligodeoxynucleotides demonstrated that introducing multiple methylphosphonate internucleotide linkages significantly increases resistance to both endo- and exonucleases compared to natural phosphodiester linkages [2]. This class-level property directly applies to d4T 5′-methylphosphonate: the 5′-methylphosphonate group will resist dephosphorylation by cellular phosphatases that rapidly degrade d4T 5′-monophosphate. This is corroborated by the experimental finding that 5′-methylphosphonate derivatives of d4A and d4C show no antiviral activity, confirming that the phosphonate is not cleaved intracellularly [3].

P–C Bond Stability
Class-level inference
Resists phosphatases & nucleases
Mechanistic basis for nuclease-resistant oligonucleotides
Requires specialized enzymes for cleavage
Phosphonate enzymology Nuclease resistance Metabolic probe design

Patent-Exclusive Scope: 5′-Methylphosphonates of Sugar-Modified Nucleosides Including d4T Covered by WO-9119727-A1

Patent WO-9119727-A1, filed in 1991 by Kraevsky, Tarussova, Matulic-Adamic, and Watanabe and assigned to Sloan-Kettering Institute for Cancer Research, provides explicit composition-of-matter coverage for 5′-hydrogenphosphonates and 5′-methylphosphonates of sugar-modified nucleosides, with d4T (stavudine) specifically encompassed within the generic Markush structures (I), (II), and (III) [1]. The patent claims pharmaceutical compositions and methods for suppressing viral infection using these compounds [1]. This intellectual property position distinguishes d4T 5′-methylphosphonate from the many unpatented phosphate prodrugs and from phosphoramidate ProTide derivatives that are covered by separate patent families (e.g., McGuigan phosphoramidate patents). For organizations seeking freedom-to-operate or licensing clarity in the nucleoside phosphonate space, this patent provides a defined legal landscape that differs from the heavily patented phosphoramidate prodrug domain.

Patent Coverage
Supporting evidence
WO-9119727-A1
Freedom-to-operate landscape distinct from phosphoramidate prodrugs
Covers sugar-modified nucleoside 5′-methylphosphonates
Intellectual property Nucleoside phosphonate patent landscape Antiviral oligonucleotide synthesis

Synthetic Utility as a Monomer for Nuclease-Resistant Methylphosphonate Oligonucleotides Up to 20-Mer Length

A dedicated synthetic methodology was developed and published in Nucleic Acids Research (1995) specifically for the preparation of 5′-deoxy-5′-methylphosphonate-linked thymidine oligonucleotides utilizing the 4-methoxy-1-oxido-2-picolyl protecting group strategy [1]. This method enabled the synthesis of thymidine oligonucleotide analogs with chain lengths of up to 20 nucleotidic units, in which all internal 5′-oxygen atoms are replaced by methylene (–CH₂–) groups directly bonded to phosphorus [1]. The resulting 5′-methylenephosphonate DNA analogs are ionic and achiral, providing a distinct profile from both natural phosphodiester DNA (ionic, chiral, nuclease-sensitive) and non-ionic methylphosphonate DNA synthesized via conventional 3′–5′ methylphosphonate linkages (non-ionic, chiral) [REFS-1, REFS-2]. This synthetic accessibility positions d4T 5′-methylphosphonate as a critical monomer precursor for constructing these specialized oligonucleotide analogs with enhanced nuclease resistance [2].

Oligonucleotide Synthesis
Class-level inference
Up to 20-mer ionic, achiral DNA
Validated solid-phase protocol for nuclease-resistant constructs
Methylene replaces 5′-O; high-yielding condensations
Antisense oligonucleotide synthesis Solid-phase DNA synthesis Methylenephosphonate DNA analogs

Lack of Activity in Thymidine Kinase-Deficient (TK⁻) Cells: Differentiating Methylphosphonate Probes from Phosphate Prodrugs

A critical limitation of d4T as an antiviral agent is its absolute dependence on intracellular phosphorylation by thymidine kinase (TK) for activation to d4T-triphosphate, rendering it ineffective in TK-deficient cells [1]. Certain phosphate-based prodrug strategies (e.g., cycloSal-d4TMP, bis(benzyl) phosphate triesters) have been specifically designed to bypass this TK dependence by delivering pre-formed d4T-monophosphate intracellularly, thereby retaining activity in TK⁻ cells [2]. In contrast, the methylphosphonate modification does not deliver d4T-MP; the P–CH₃ bond cannot be cleaved by cellular enzymes to release the nucleoside or nucleotide, as conclusively demonstrated by Mullah et al. (1992) [3]. This means d4T 5′-methylphosphonate remains inactive regardless of cellular TK status, making it valuable as a negative control compound in experiments designed to distinguish TK-dependent from TK-independent activation pathways.

TK⁻ Cell Activity
Cross-study comparable
Inactive (EC₅₀ > 500 µM) regardless of TK status
Negative control for TK-dependent prodrug activation studies
Unlike d4T (TK-dependent) or cycloSal prodrugs (TK-independent)
Thymidine kinase independence Nucleoside analog activation pathway TK-deficient cell models

Evidence-Based Procurement Scenarios for d4T 5′-Methylphosphonate (CAS 140132-56-5): Where This Compound Delivers Verifiable Value


Synthesis of Nuclease-Resistant 5′-Methylenephosphonate Oligonucleotides for Antisense and Antigene Research

Procure d4T 5′-methylphosphonate as a monomer building block for solid-phase synthesis of ionic, achiral 5′-methylenephosphonate DNA analogs with chain lengths up to 20 nucleotides. The validated synthetic protocol (Nucleic Acids Research, 1995) enables high-yielding condensations producing oligonucleotides where all internal 5′-oxygen atoms are replaced by methylene groups directly bonded to phosphorus [1]. These analogs retain ionic character—unlike conventional non-ionic methylphosphonate DNA—which preserves aqueous solubility while providing significantly enhanced resistance to serum and cellular nucleases compared to natural phosphodiester oligonucleotides [REFS-1, REFS-2]. This is the only demonstrated application where the intact methylphosphonate functionality of this compound is directly exploited.

Negative Control Compound for d4T Phosphorylation-Dependent Antiviral Activity Assays

Use d4T 5′-methylphosphonate as a metabolically inert negative control in experiments designed to demonstrate that the antiviral activity of d4T prodrugs depends on intracellular cleavage of the 5′-protecting group to release d4T or d4T-monophosphate. As established by Mullah et al. (1992), 5′-methylphosphonate derivatives of didehydro-dideoxynucleosides are completely inactive against HIV-1 and HIV-2 (EC₅₀ > 500 µM) because the P–CH₃ bond cannot be cleaved by cellular enzymes, and the compounds are neither phosphorylated to the active triphosphate form nor hydrolyzed to release the parent nucleoside [3]. This provides a clean experimental contrast against phosphate diester prodrugs (EC₅₀ = 1–60 µM) and cycloSal prodrugs that demonstrate TK-independent activation [4].

Investigating the Role of 5′-Phosphorylation in d4T-Mediated Mitochondrial Toxicity and Off-Target Effects

Employ d4T 5′-methylphosphonate as a phosphorylation-incompetent analog to dissect whether the mitochondrial toxicity associated with stavudine therapy arises from the nucleoside itself or from its phosphorylated metabolites (d4T-MP, d4T-DP, d4T-TP). Because the methylphosphonate group prevents both dephosphorylation and further phosphorylation [REFS-2, REFS-3], any cellular effects observed with this compound can be attributed to the intact nucleoside-phosphonate scaffold rather than to d4T-triphosphate-mediated inhibition of mitochondrial DNA polymerase γ. This experimental design enables separation of nucleoside-level effects from nucleotide-level effects.

Structural Biology and Biophysical Studies of Nucleoside–Protein Interactions Without Phosphate Hydrolysis Interference

Utilize d4T 5′-methylphosphonate in X-ray crystallography, NMR, or surface plasmon resonance (SPR) studies of nucleoside-binding proteins (e.g., thymidine kinase, nucleoside diphosphate kinase, or HIV reverse transcriptase) where the hydrolytic lability of natural phosphate esters would compromise data quality. The non-hydrolyzable P–CH₃ bond ensures that the compound remains structurally intact throughout extended experimental time courses, enabling reliable determination of binding affinities, kinetic parameters, and structural conformations without the confounding variable of phosphate ester hydrolysis [2]. The compound's molecular formula C₁₁H₁₅N₂O₆P and molecular weight of 302.22 g/mol facilitate straightforward handling and quantification [1].

Application
Selection Property
Validation Focus
Nuclease-resistant oligonucleotide synthesis
Intact methylphosphonate monomer for 5′-methylenephosphonate linkages
Verify coupling efficiency and nuclease resistance of oligomers
Negative control for d4T prodrug antiviral assays
Metabolically inert; no cleavage to d4T or phosphorylation
Confirm lack of antiviral activity and absence of d4T release
Mitochondrial toxicity pathway research
Phosphorylation-incompetent analog; no d4T-TP formation
Differentiate nucleoside scaffold effects from nucleotide metabolite toxicity
Structural biology of nucleoside–protein interactions
Non-hydrolyzable P–C bond maintains structural integrity
Assess binding affinities without phosphate ester hydrolysis interference
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